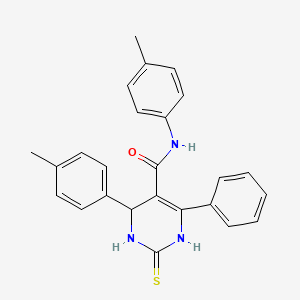![molecular formula C15H15FN2O B12493035 N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide](/img/structure/B12493035.png)
N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide is a chemical compound with the molecular formula C15H15FN2O It is known for its unique structure, which includes a fluorobenzyl group attached to an amino phenyl acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide typically involves the reaction of 4-fluorobenzylamine with 4-nitroacetophenone, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but with optimized conditions for higher yield and purity. This can include continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the acetamide moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-{[(4-fluorobenzyl)amino]sulfonyl}phenyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide is unique due to its specific combination of a fluorobenzyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable compound for targeted research and development.
Propiedades
Fórmula molecular |
C15H15FN2O |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
N-[4-[(4-fluorophenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15FN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) |
Clave InChI |
AWOZFYHRBYSJBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12492958.png)
![1-{[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12492965.png)
![4-{5-[(E)-{[3-(methoxycarbonyl)-2-methylphenyl]imino}methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B12492969.png)
![3-[4-imino-5,6-dimethyl-3-(2-methylpropyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylpropan-1-amine](/img/structure/B12492970.png)
![N-(3,5-dichlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12492973.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-(3-methylphenoxy)acetamide](/img/structure/B12492981.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B12492997.png)
![Ethyl 6-ethyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12492998.png)
![N-[4-({[2-(difluoromethoxy)naphthalen-1-yl]methyl}amino)phenyl]acetamide](/img/structure/B12493004.png)
![Methyl 3-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493013.png)

![N-(3-chlorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493038.png)
![2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12493040.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493047.png)
